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Compound of Interest

3-[(4-Bromophenoxy)methyl]-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 351365-97-4
Cat. No.: B410876

Get Quote

Executive Summary

This guide details the analytical protocols for the structural confirmation and purity assessment
of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde (CAS: 329222-87-9). As a
functionalized benzaldehyde derivative containing both an ether linkage and an aryl bromide,
this compound serves as a high-value intermediate in the synthesis of biaryl pharmaceuticals
via Suzuki-Miyaura coupling and reductive amination pathways.

The protocols below prioritize Reverse-Phase HPLC (RP-HPLC) for quantitative purity and
NMR/MS for structural elucidation. Special attention is given to the detection of likely synthetic
impurities, specifically unreacted 4-bromophenol and hydrolysis byproducts.

Chemical Identity & Physicochemical Profile

Before method development, the physicochemical properties must be understood to select
appropriate solvents and columns.
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Property Value /| Description

) 3-[(4-Bromophenoxy)methyl]-4-
Chemical Name

methoxybenzaldehyde

CAS Number 329222-87-9

Molecular Formula C15H13BrOs

Molecular Weight 321.17 g/mol

Appearance White to off-white solid

Solubility Soluble in. DMSO, Chloroform, Acetonitrile;
Insoluble in Water

LogP (Predicted) ~3.8 (Moderately Lipophilic)

Aldehyde (-CHO), Aryl Bromide (Ar-Br), Ether (-

Key Functional Groups
O-), Methoxy (-OCHs3)

Analytical Workflow Strategy

The characterization logic follows a "ldentity-Purity-Potency" framework. The following diagram
illustrates the decision matrix for releasing a batch of this intermediate.
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Figure 1: Analytical workflow for the qualification of 3-[(4-Bromophenoxy)methyl]-4-
methoxybenzaldehyde.

Protocol A: High-Performance Liquid
Chromatography (HPLC)

Objective: Quantify purity and detect process impurities (e.g., 4-bromophenol). Rationale: The
molecule is moderately lipophilic (LogP ~3.8). A C18 column with a generic gradient is ideal.
Acidic modification is used to suppress ionization of any residual phenolic impurities,
sharpening their peaks.

Instrument Parameters

o System: Agilent 1290 Infinity Il or Waters ACQUITY UPLC.
e Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 yum) or equivalent.
e Column Temp: 30°C.
» Flow Rate: 1.0 mL/min.
* Injection Volume: 5 pL.
» Detection: Diode Array Detector (DAD).[1]
o Channel A: 254 nm (Aromatic core - universal).
o Channel B: 280 nm (Aldehyde specificity).

o Spectrum Scan: 190-400 nm.

Mobile Phase & Gradient

e Solvent A: 0.1% Formic Acid in Water (Milli-Q).

e Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
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Time (min) % Solvent A % Solvent B Description
0.00 20 10 Equilibration
2.00 90 10 Isocratic Hold
15.00 5 95 Linear Gradient
20.00 5 95 Wash

20.10 90 10 Re-equilibration
25.00 90 10 End

Sample Preparation

e Stock Solution: Dissolve 10 mg of sample in 10 mL Acetonitrile (1 mg/mL). Sonicate for 5
mins.

e Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL. Filter
through 0.22 um PTFE filter.

System Suitability Criteria (SST)

e Tailing Factor: 0.8 — 1.5.

e Theoretical Plates: > 5000.

o Retention Time Precision: RSD < 0.5% (n=5 injections).

Protocol B: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and verify the presence of Bromine. Rationale: Bromine
has two stable isotopes, 7°Br and Br, in a near 1:1 ratio. This creates a distinct "doublet”
pattern in the mass spectrum separated by 2 Da.

Methodology

« lonization: Electrospray lonization (ESI) in Positive Mode.

e Scan Range: 100 — 600 m/z.
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e Target lons:
o [M+H]*: Expected at 321.0 and 323.0 m/z.

o [M+Na]*: Expected at 343.0 and 345.0 m/z.

Interpretation Guide

 |sotope Pattern: You must observe two peaks of approximately equal intensity separated by

2 mass units.

o If the peak at 321 is significantly higher than 323, the sample may be contaminated with a
non-brominated analog (e.g., chlorophenoxy derivative, though unlikely unless chlorinated

solvents were reactive).

o Adducts: Aldehydes often form hemiacetals in methanol; use Acetonitrile as the solvent to
avoid confusing [M+MeOH+H]* peaks.

Protocol C: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: DMSO-ds (Preferred for solubility) or

CDCls.

'H NMR (400 MHz, DMSO-ds) Prediction & Assignment
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Critical Check:

e The singlet at ~5.15 ppm is the diagnostic peak for the ether linkage. If this appears as a
doublet or shifts significantly, check for hydrolysis of the ether (cleavage).

e The aldehyde proton at ~10.2 ppm confirms the oxidation state. If missing, the aldehyde may
have oxidized to a carboxylic acid (broad singlet ~12 ppm).

Impurity Profiling Logic

Understanding the synthesis allows for targeted impurity tracking. The likely synthesis involves
the nucleophilic substitution of 3-(chloromethyl)-4-methoxybenzaldehyde with 4-bromophenol.
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Figure 2: Origin of potential impurities. Impurity A and B are the most critical to monitor by
HPLC.

o Impurity A (4-Bromophenol): Elutes earlier than the target. Monitor at 280 nm.

e Impurity B (Hydrolysis): Very polar. Elutes near the void volume (dead time) in Reverse
Phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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